molecular formula C11H12O4 B13878799 1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one CAS No. 105917-30-4

1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one

Katalognummer: B13878799
CAS-Nummer: 105917-30-4
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: FNMIQHJPRWVBCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is a complex organic compound characterized by the presence of a phenyl ring substituted with hydroxyl groups and an oxirane (epoxide) ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dihydroxyacetophenone with epichlorohydrin under basic conditions to form the oxirane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the epoxide ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as solvent recycling and energy-efficient processes.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and epoxide derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and industrial applications .

Vergleich Mit ähnlichen Verbindungen

  • 2-Methoxy-4-(oxiran-2-ylmethyl)phenyl isophthalate
  • Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate

Comparison: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is unique due to the presence of both hydroxyl and epoxide functional groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may lack one of these groups .

Eigenschaften

CAS-Nummer

105917-30-4

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

1-[2,4-dihydroxy-3-(oxiran-2-ylmethyl)phenyl]ethanone

InChI

InChI=1S/C11H12O4/c1-6(12)8-2-3-10(13)9(11(8)14)4-7-5-15-7/h2-3,7,13-14H,4-5H2,1H3

InChI-Schlüssel

FNMIQHJPRWVBCW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C=C1)O)CC2CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.